molecular formula C14H14OS B14079747 4-{[(4-Methylphenyl)methyl]sulfanyl}phenol CAS No. 102273-81-4

4-{[(4-Methylphenyl)methyl]sulfanyl}phenol

Cat. No.: B14079747
CAS No.: 102273-81-4
M. Wt: 230.33 g/mol
InChI Key: FICVPIWPALZJSR-UHFFFAOYSA-N
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Description

4-{[(4-Methylphenyl)methyl]sulfanyl}phenol is a sulfur-containing phenolic compound characterized by a central phenol group substituted with a methylphenylsulfanyl moiety via a methylene bridge. Its structure combines aromatic and thioether functionalities, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

102273-81-4

Molecular Formula

C14H14OS

Molecular Weight

230.33 g/mol

IUPAC Name

4-[(4-methylphenyl)methylsulfanyl]phenol

InChI

InChI=1S/C14H14OS/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(15)7-9-14/h2-9,15H,10H2,1H3

InChI Key

FICVPIWPALZJSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[[(4-methylphenyl)methyl]thio]- typically involves the reaction of 4-methylbenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile and displaces the chloride ion from the 4-methylbenzyl chloride, forming the desired product .

Industrial Production Methods

Industrial production of Phenol, 4-[[(4-methylphenyl)methyl]thio]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of more efficient catalysts, higher temperatures, and controlled reaction environments to facilitate the nucleophilic substitution reaction .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[[(4-methylphenyl)methyl]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

"4-{[(4-Methylphenyl)methyl]sulfanyl}phenol" is a chemical compound . Information on its applications is limited, but research on related compounds provides insight into potential uses.

Related Compounds and Their Applications
Methyl 2-[[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]sulfanyl]benzoate has demonstrated uses and research applications in chemistry, medicine, and industry.

Scientific Research Applications

  • Chemistry As a precursor in synthesizing complex molecules and a reagent in organic reactions.
  • Medicine Potential as a therapeutic agent, particularly in treating diseases involving oxidative stress and inflammation, is being explored.
  • Industry Useful in the development of new materials with specific properties, such as enhanced stability and reactivity.

Biological Activity Studies

Methyl 2-[[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]sulfanyl]benzoate has demonstrated anticancer, antimicrobial, and anti-inflammatory effects.

  • Anticancer Activity In vitro studies showed the compound inhibited the proliferation of human cancer cell lines (e.g., breast and colon cancer) by inducing apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties Research indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Anti-inflammatory Effects Animal model studies revealed that administration of the compound reduced inflammation markers in tissues subjected to induced inflammatory conditions.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

  • Oxidation Using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
  • Reduction Using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the sulfur atoms to sulfides.
  • Substitution Nucleophilic substitution reactions can occur at the benzoate ester group, where nucleophiles such as amines or thiols can replace the methoxy group.

Mechanism of Action

The mechanism of action of Phenol, 4-[[(4-methylphenyl)methyl]thio]- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Properties

Compound Name Substituent Modifications Key Properties/Activities References
4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol Triazole replaces 4-methylphenyl Antimicrobial, hydrogen-bonded crystal packing
4-Methoxyphenylmethylsulfane Methoxy replaces phenol; simpler structure Synthesized via radical substitution (68.5 mg, 89% purity)
4-[[[4-[(4-Methylphenyl)azo]phenyl]imino]methyl]phenol Azo and imine groups introduced Enhanced conjugation; potential antimicrobial
4-([(4-Bromophenyl)sulfanyl]methyl)-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene Bromo and nitro groups added Higher molecular weight (446.38 g/mol)
{4-[4-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoyl]-1-piperazinyl}(2-furyl)methanone Piperazine and oxadiazole incorporated Neuroprotective potential; complex solubility
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing substituents (e.g., nitro in , azo in ) exhibit enhanced antimicrobial activity due to increased electrophilicity .
  • Heterocyclic Additions : Introduction of triazole (), oxadiazole (), or piperazine () rings alters solubility and bioactivity. For example, triazole derivatives show strong O—H⋯N hydrogen bonding, influencing crystal packing and stability .

Biological Activity

4-{[(4-Methylphenyl)methyl]sulfanyl}phenol, also known as 4-((4-methylphenyl)sulfanyl)phenol, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound possesses a phenolic structure with a sulfonyl group attached to a methylphenyl moiety. Its molecular formula is C13H12O3SC_{13}H_{12}O_3S, and it features a hydroxyl group that is crucial for its biological interactions.

Antimicrobial Activity

Research has demonstrated that 4-{[(4-Methylphenyl)methyl]sulfanyl}phenol exhibits significant antimicrobial properties. Various studies have reported its effectiveness against different bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

These results indicate that the compound may serve as a potential lead for developing new antibiotics, particularly against resistant strains .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been assessed through various in vitro assays. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, administration of the compound resulted in reduced swelling and inflammatory markers, suggesting its potential use in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of 4-{[(4-Methylphenyl)methyl]sulfanyl}phenol has also been evaluated. The compound demonstrated significant free radical scavenging activity, which was measured using DPPH and ABTS assays. The results are summarized in the following table:

Assay IC50 Value (µM)
DPPH20
ABTS15

These findings suggest that the compound can mitigate oxidative stress, which is implicated in various chronic diseases .

The biological activity of 4-{[(4-Methylphenyl)methyl]sulfanyl}phenol is primarily attributed to its ability to interact with key biomolecules:

  • Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity.
  • Nucleophilic Interactions : The sulfonyl group can react with nucleophiles in biomolecules, leading to various biological effects.

This dual mechanism enhances its potential as a therapeutic agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antibacterial Efficacy : A study conducted on mice infected with Staphylococcus aureus showed that treatment with 4-{[(4-Methylphenyl)methyl]sulfanyl}phenol significantly reduced bacterial load and improved survival rates.
  • Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan, administration of the compound led to a marked decrease in paw edema compared to controls.

These studies underscore the compound's promise as a multi-faceted therapeutic agent .

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